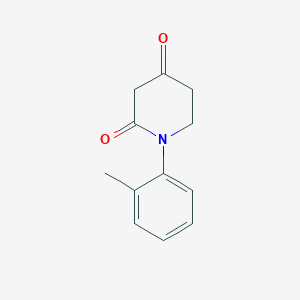

1-(2-Methylphenyl)piperidine-2,4-dione

Description

Contextualization within Piperidine-2,4-dione Chemical Landscape

The piperidine-2,4-dione scaffold is a valuable building block in synthetic and medicinal chemistry. rsc.org Its structure offers multiple reactive sites, making it a versatile platform for creating more complex, functionalized molecules with potential pharmaceutical applications. rsc.org The synthesis of the core piperidine-2,4-dione ring is often achieved through established organic reactions.

One of the most prominent methods for constructing this heterocyclic system is the Dieckmann cyclization. core.ac.ukresearchgate.netdtic.mil This intramolecular condensation of a diester in the presence of a base is a reliable route to forming the six-membered ring. For N-substituted variants like 1-(2-Methylphenyl)piperidine-2,4-dione, the synthesis would typically involve an N-arylated amino acid derivative as a precursor, which is then elaborated and cyclized. core.ac.uk The regioselectivity of the Dieckmann cyclization is a key consideration in ensuring the formation of the desired 2,4-dione isomer over other possibilities. core.ac.ukresearchgate.net The reactivity of the dione (B5365651) system, with its enolizable protons, allows for further derivatization at the carbon alpha to the carbonyl groups, expanding its synthetic utility. rsc.org

Academic Significance and Contemporary Research Trajectories for N-Substituted Piperidinediones

N-aryl piperidinediones, the subclass to which this compound belongs, are of particular interest in medicinal chemistry. Research on various N-aryl derivatives has revealed a wide range of pharmacological activities. For instance, different N-aryl piperidine (B6355638) structures have been investigated for their potential as histamine (B1213489) H3 receptor agonists and antagonists for central nervous system disorders. nih.govgoogle.com The specific substitution pattern on the aryl ring can fine-tune the compound's affinity and selectivity for a particular biological target. The presence of the 2-methyl group on the phenyl ring of this compound introduces steric and electronic effects that would differentiate its activity profile from unsubstituted or differently substituted N-phenyl analogues. Contemporary research often focuses on synthesizing libraries of these compounds to explore structure-activity relationships (SAR) and identify potent and selective modulators of enzymes and receptors. nih.gov

Overview of Advanced Chemical Research on Analogous Structural Motifs

The structural motifs present in this compound—namely the piperidine ring and the N-aryl group—are ubiquitous in pharmacology and materials science.

The Piperidine Motif: Piperidine is one of the most prevalent heterocyclic scaffolds found in FDA-approved drugs and natural alkaloids. nih.govnih.gov Its chair-like conformation allows for precise spatial orientation of substituents, which is critical for molecular recognition and binding to biological targets. whiterose.ac.uk Advanced synthetic methods are continuously being developed to create highly functionalized and stereochemically complex piperidines. nih.govwhiterose.ac.uk These methods include multi-component reactions, catalytic hydrogenation of pyridine (B92270) precursors, and various cyclization strategies. nih.govwhiterose.ac.uk The piperidine core is associated with a vast range of biological activities, including anticancer, antimicrobial, and CNS-related effects. nih.govijpcbs.combiomedpharmajournal.org

The N-Arylpiperazine/Piperidine Motif: The N-arylpiperazine or N-arylpiperidine fragment is a well-known pharmacophore, particularly in drugs targeting the central nervous system. mdpi.com The arylpiperazine unit, for example, is a key component of several atypical antipsychotics and antidepressants. Its ability to interact with various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, is well-documented. mdpi.com The N-arylpiperidine motif in compounds like this compound shares some of these structural features, suggesting potential for neurological or other receptor-mediated activities.

The combination of these motifs in a piperidine-2,4-dione framework represents a fertile ground for the discovery of novel chemical entities with unique properties, meriting further investigation into the synthesis and biological evaluation of compounds like this compound.

| Compound Name | Core Structure/Class |

|---|---|

| This compound | N-Aryl Piperidine-2,4-dione |

| Piperidine | Heterocyclic Amine |

| Piperidine-2,4-dione | Dione-containing Heterocycle |

| Pyridine | Heterocyclic Aromatic Compound |

| N-Arylpiperazine | Aromatic Piperazine Derivative |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)piperidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-4-2-3-5-11(9)13-7-6-10(14)8-12(13)15/h2-5H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWHQDUAVIYQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCC(=O)CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507625-31-1 | |

| Record name | 1-(2-methylphenyl)piperidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Methylphenyl Piperidine 2,4 Dione

Retrosynthetic Analysis of the 1-(2-Methylphenyl)piperidine-2,4-dione Scaffold

A retrosynthetic analysis of the target molecule, this compound, helps to identify potential starting materials and key bond disconnections. The most logical disconnections are based on reliable and high-yielding chemical reactions.

A primary disconnection can be made at the amide bond (C-N), which is a common and reliable bond formation strategy. This leads to two precursor synthons: the 2-methylaniline moiety and a piperidine-2,4-dione ring.

Further disconnection of the piperidine-2,4-dione ring, particularly through a Dieckmann condensation logic, breaks the C-C bond between the C3 and C4 positions. This retrosynthetic step points to an N-substituted β-amino ester derivative as a key intermediate. This intermediate contains both the nitrogen and a portion of the carbon backbone. The synthesis would then involve acylation of this amino ester with a malonyl derivative followed by an intramolecular cyclization. This approach is advantageous as it allows for the introduction of various substituents on the ring. core.ac.uk

This analysis suggests a convergent synthesis where the aromatic amine (o-toluidine) is coupled with a suitable carbon chain that can be cyclized to form the desired dione (B5365651) ring.

Established General Synthetic Approaches to Piperidine-2,4-diones

The construction of the piperidine-2,4-dione core is central to the synthesis of the target molecule. Several general methodologies have been developed for this purpose. rsc.org

Traditional methods for synthesizing piperidine-2,4-diones often rely on classical carbonyl chemistry. A prominent example is the Dieckmann cyclization of N-acylated δ-amino esters. core.ac.uk In this approach, a β-amino ester is first acylated with a derivative of malonic acid, such as methyl malonyl chloride. The resulting diester then undergoes an intramolecular condensation reaction upon treatment with a base, like sodium methoxide, to form the cyclic β-keto ester. Subsequent hydrolysis and decarboxylation yield the target piperidine-2,4-dione. core.ac.uk This method is versatile and allows for the preparation of a variety of substituted piperidine-2,4-diones. core.ac.uk

| Reaction | Reagents and Conditions | Key Intermediate | Outcome |

| Acylation | Monomethyl malonate, EDC, HOBt, (i-Pr)2NEt, CH2Cl2 | Malonamide diester | Formation of the cyclization precursor |

| Cyclization | NaOMe, MeOH, reflux; then MeCN, 1% H2O, reflux | Sodium salt of β-keto ester | Construction of the piperidine-2,4-dione ring |

This table summarizes a typical Dieckmann condensation route for the synthesis of piperidine-2,4-diones. core.ac.uk

Another classical approach involves the addition of a primary amine to two moles of an α,β-unsaturated ester like methyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation to yield a 4-piperidone, which can be further functionalized. dtic.mil

Modern synthetic strategies include the use of anionic enolate rearrangements to construct the dione framework. rsc.org Enolates are reactive intermediates generated by the deprotonation of a carbon atom alpha to a carbonyl group. wikipedia.orgmasterorganicchemistry.com These nucleophilic species can participate in a variety of bond-forming reactions. masterorganicchemistry.comlibretexts.org

While specific examples of enolate rearrangements leading directly to this compound are not extensively detailed in the literature, the general principle involves the rearrangement of a suitably substituted cyclic or acyclic precursor containing an enolate. These reactions can be highly regioselective and provide access to complex molecular architectures. For instance, a proposed pathway could involve the rearrangement of an N-aryl substituted oxazinone or a similar heterocyclic system where a ring contraction or rearrangement cascade, triggered by the formation of an enolate, leads to the thermodynamically stable piperidine-2,4-dione structure.

The formation of the core piperidine (B6355638) ring is a fundamental step that can be achieved through various cyclization strategies. These methods focus on constructing the six-membered nitrogen-containing heterocycle, which is then elaborated to the final dione product.

The cyclization of unsaturated amines is a powerful tool for piperidine synthesis. nih.gov Various transition-metal-catalyzed methods have been developed for this purpose.

Palladium-Catalyzed Cyclization : Wacker-type aerobic oxidative cyclization of alkenes using a palladium catalyst can produce various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.orgorganic-chemistry.org This method involves the intramolecular attack of the amine onto a palladium-activated alkene.

Gold-Catalyzed Cyclization : Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes, leading to the formation of substituted piperidines through the difunctionalization of a double bond. nih.gov

Radical Cyclization : Radical-mediated cyclization of linear amino-aldehydes or other suitable precursors can also yield the piperidine scaffold. nih.gov

| Catalyst System | Substrate Type | Key Feature | Reference |

| Pd(DMSO)2(TFA)2 | Amino-alkene | Aerobic oxidative cyclization | organic-chemistry.org |

| Gold(I) Complex / Iodine(III) oxidant | Amino-alkene | Oxidative amination of non-activated alkenes | nih.gov |

| Cobalt(II) Complex | Linear amino-aldehyde | Radical intramolecular cyclization | nih.gov |

This table presents a selection of catalytic systems used in alkene cyclization for piperidine synthesis.

The cyclization of dienes provides another effective route to the piperidine ring system. These methods often involve pericyclic reactions or transition-metal catalysis.

Aza-Diels-Alder Reaction : The [4+2] cycloaddition of an imine with a diene is a classic method for constructing tetrahydropyridine (B1245486) derivatives, which can then be reduced to piperidines. The in-situ formation and trapping of simple imines with dienes can yield structurally simple cyclic amines. nih.gov

Nickel-Catalyzed Cyclization : Nickel catalysts with chiral ligands can achieve highly enantioselective intramolecular hydroalkenylation of 1,6-dienes, affording six-membered N-heterocycles. nih.gov

Ene Cyclization : The intramolecular ene reaction of 4-aza-1,7-dienes, catalyzed by Lewis acids such as methylaluminum dichloride (MeAlCl2), can produce 3,4-disubstituted piperidines with high diastereoselectivity. researchgate.net

These cyclization strategies provide the foundational piperidine structure, which would require subsequent oxidation or functionalization at the C2 and C4 positions to yield the final this compound product.

Cyclization Strategies for Piperidine Ring Construction

Radical Cyclization Techniques

Radical cyclization represents a powerful strategy for the formation of cyclic structures, including the piperidine core. These reactions proceed through radical intermediates and are particularly effective for constructing C-C or C-N bonds. In the context of synthesizing piperidine derivatives, intramolecular radical cyclization often involves the generation of a radical on a side chain, which then attacks an unsaturated moiety (like an alkene or alkyne) to form the six-membered ring. nih.gov

A common approach involves the radical cyclization of precursors such as 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov The reaction is typically initiated by a radical initiator, and the propagation step is mediated by a reagent like tributyltin hydride or, more recently, the less toxic tris(trimethylsilyl)silane (B43935), which has been shown to unexpectedly enhance diastereoselectivity in certain cases. nih.govresearchgate.netcardiff.ac.uk The enhancement in diastereoselectivity with tris(trimethylsilyl)silane is attributed to a slower trapping of the piperidine radical, which allows for a selective rearrangement of the minor stereoisomer through a cascade process. nih.gov

For the synthesis of a piperidine-2,4-dione scaffold, a hypothetical radical cyclization pathway could involve a precursor containing an N-acyl group and a suitably positioned radical precursor and acceptor. For instance, an N-(2-methylphenyl) substituted acyclic amide with a terminal halide and a double bond could be cyclized. The reaction cascade might be initiated by agents like triethylborane. nih.gov While direct examples for this compound are not prevalent, the general methodology provides a viable, alternative synthetic route to the core piperidine structure. nih.govnih.gov

Direct and Indirect N-Arylation Strategies for the 2-Methylphenyl Moiety Introduction

The introduction of the 2-methylphenyl (o-tolyl) group onto the nitrogen atom of the piperidine-2,4-dione ring is a critical step in the synthesis of the target compound. This is typically achieved through N-arylation reactions, with transition-metal-catalyzed cross-coupling methods being the most prominent.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone for forming C-N bonds. This methodology allows for the direct N-arylation of piperidine-2,4-dione with an aryl halide, such as 2-bromotoluene (B146081) or 2-iodotoluene. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent. semanticscholar.org

The choice of ligand is crucial for the reaction's efficiency, with bulky, electron-rich phosphine ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or tri-tert-butylphosphine (B79228) often providing superior results. semanticscholar.org The base neutralizes the hydrogen halide formed during the reaction, with common choices including cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu). High-boiling point ethereal or aromatic solvents like 1,4-dioxane (B91453) or toluene (B28343) are typically employed. semanticscholar.orgresearchgate.net This method is valued for its broad substrate scope and functional group tolerance. researchgate.netnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pd(t-Bu₃P)₂ | semanticscholar.orgresearchgate.net |

| Ligand | XPhos, RuPhos, Tri-tert-butylphosphine | semanticscholar.orgresearchgate.net |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | semanticscholar.org |

| Solvent | 1,4-Dioxane, Toluene, THF | semanticscholar.org |

| Temperature | 50-110 °C | researchgate.net |

Copper-mediated N-arylation, often referred to as the Ullmann condensation or Ullmann-type coupling, provides a classical and cost-effective alternative to palladium-catalyzed methods. rsc.org This reaction involves coupling piperidine-2,4-dione with an aryl halide, typically an aryl iodide or bromide, in the presence of a copper catalyst. researchgate.net

Modern iterations of this reaction often utilize copper(I) salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), and can be performed under milder conditions than the traditional high-temperature Ullmann reaction. rsc.orgresearchgate.net The addition of a ligand, such as N,N'-dimethylethylenediamine (DMEDA) or L-proline, can significantly accelerate the reaction and improve yields. researchgate.net The choice of base and solvent is also critical, with potassium carbonate or cesium carbonate in solvents like ethylene (B1197577) glycol or dimethylformamide (DMF) being common. researchgate.net While often requiring higher temperatures than palladium-catalyzed systems, copper-mediated approaches are attractive due to the lower cost and toxicity of the metal catalyst. rsc.org

Investigation of Reaction Conditions and Catalyst Systems in this compound Synthesis

The successful synthesis of this compound relies heavily on the careful optimization of reaction parameters to maximize yield and minimize side products. This involves a systematic investigation of temperature, solvent, and stoichiometry, as well as the selection of the most effective catalyst system.

The optimization of a synthetic protocol, such as the N-arylation step, is a multi-parameter process. For a palladium-catalyzed coupling, a screening process might be undertaken to identify the ideal conditions. semanticscholar.org

Temperature: The reaction temperature can significantly influence reaction rates and catalyst stability. While higher temperatures can accelerate the reaction, they may also lead to catalyst decomposition or undesired side reactions. A typical range for these couplings is 80-110 °C. semanticscholar.org

Solvent: The choice of solvent affects the solubility of reactants and the stability of catalytic intermediates. Aprotic solvents are generally preferred. Studies have shown that for similar coupling reactions, 1,4-dioxane often proves superior to other solvents like DMF, toluene, or THF. semanticscholar.org

Stoichiometry: The relative amounts of the aryl halide, the piperidine-2,4-dione, the base, and the catalyst/ligand loading are critical. While a 1:1 ratio of the coupling partners is theoretically sufficient, a slight excess of one reagent may be used to drive the reaction to completion. Catalyst loading is typically kept low (1-5 mol%) for efficiency and cost-effectiveness.

The following table illustrates a hypothetical optimization study for the N-arylation of piperidine-2,4-dione with 2-bromotoluene, based on general findings in the literature. semanticscholar.orgresearchgate.net

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | K₂CO₃ | 100 | 45 |

| 2 | THF | Cs₂CO₃ | 80 | 62 |

| 3 | DMF | NaOtBu | 100 | 75 |

| 4 | 1,4-Dioxane | Cs₂CO₃ | 100 | 91 |

| 5 | 1,4-Dioxane | Cs₂CO₃ | 80 | 85 |

While transition metals like palladium and copper are essential for the C-N bond-forming N-arylation step, other types of catalysts are crucial for the initial construction of the piperidine-2,4-dione ring itself. Basic organic molecules, including piperidine, can function as effective catalysts in these preliminary steps. researchgate.netjuniperpublishers.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance sustainability. unibo.it While specific green synthetic routes for this compound are not explicitly documented, the general principles of green chemistry can be applied to its proposed synthesis.

Key areas for the incorporation of green chemistry include the choice of solvents, reagents, and reaction conditions. The use of safer, more environmentally benign solvents is a cornerstone of green chemistry. mdpi.com For the synthesis of piperidine derivatives, water has been explored as a solvent, which is non-toxic, non-flammable, and readily available. mdpi.comnih.gov The use of deep eutectic solvents (DESs) or ionic liquids (ILs) also presents a greener alternative to volatile organic compounds (VOCs). mdpi.com

Another important principle is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are inherently more atom-economical than multi-step syntheses. whiterose.ac.uk The development of a one-pot synthesis for this compound would be a significant step towards a greener process.

Furthermore, the use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, can reduce waste and improve the efficiency of the synthesis. For instance, in the hydrogenation of pyridine (B92270) derivatives to piperidines, various heterogeneous catalysts have been employed. nih.gov

| Green Chemistry Principle | Application in the Synthesis of this compound | Potential Benefits |

|---|---|---|

| Use of Safer Solvents | Replacing traditional organic solvents with water, supercritical fluids, or biodegradable solvents. mdpi.com | Reduced toxicity and environmental pollution. |

| Atom Economy | Designing a synthesis that maximizes the incorporation of starting materials into the final product, such as through a multi-component reaction. whiterose.ac.uk | Reduced waste and increased efficiency. |

| Use of Renewable Feedstocks | Exploring starting materials derived from renewable sources. | Reduced reliance on fossil fuels. |

| Catalysis | Employing reusable catalysts to minimize waste and improve reaction rates and selectivity. nih.gov | Increased efficiency and reduced environmental impact. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure, possibly with the aid of microwave or ultrasonic irradiation. mdpi.com | Reduced energy consumption and carbon footprint. |

Stereoselective Synthesis and Enantiopure Preparation of Piperidinediones

The stereoselective synthesis of piperidine derivatives is of great importance due to the often stereospecific activity of chiral molecules in biological systems. google.com Achieving enantiopure this compound would require a stereocontrolled synthetic approach. Several strategies can be envisioned for the enantioselective synthesis of piperidinediones.

One common approach is the use of a chiral auxiliary. cdnsciencepub.com A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction, after which it is removed. For example, in the synthesis of piperidine-2,4-diones via Dieckmann cyclization, a chiral amine auxiliary, such as (S)-N-(α-methylbenzyl)allylamine, can be used to introduce chirality. core.ac.uk

Another strategy is substrate-controlled synthesis, where the chirality is derived from an enantiopure starting material, often from the chiral pool. researchgate.net For instance, a chiral β-amino acid could serve as a precursor, with its stereocenter directing the formation of subsequent stereocenters.

Catalyst-controlled asymmetric synthesis represents a highly efficient and atom-economical approach. nih.gov The use of a chiral catalyst, such as a chiral rhodium complex, can induce enantioselectivity in key bond-forming reactions. nih.gov For example, asymmetric hydrogenation of a suitable unsaturated precursor could establish a chiral center in the piperidine ring. mdpi.com

| Strategy | Description | Potential Application |

|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. cdnsciencepub.com | Use of a chiral amine in the initial conjugate addition or a chiral group on the malonate moiety. |

| Substrate Control (Chiral Pool) | The synthesis starts with an enantiomerically pure starting material, and its inherent chirality directs the synthesis. researchgate.net | Starting from an enantiopure β-amino ester derived from a natural amino acid. |

| Catalyst Control | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.gov | Asymmetric hydrogenation of an enamine or enone intermediate, or a chiral Lewis acid-catalyzed cyclization. |

| Resolution | Separation of a racemic mixture into its constituent enantiomers. | Classical resolution with a chiral resolving agent or chiral chromatography. |

Advanced Spectroscopic and Structural Elucidation of 1 2 Methylphenyl Piperidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H-NMR) for Proton Environment Analysis

A ¹H-NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. For 1-(2-Methylphenyl)piperidine-2,4-dione, one would expect to observe distinct signals for the aromatic protons of the 2-methylphenyl group, the methyl protons, and the three sets of methylene (B1212753) protons on the piperidine-2,4-dione ring. The chemical shifts (δ) would indicate the electronic environment of each proton, and the splitting patterns (multiplicity) would reveal adjacent protons.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Elucidation

The ¹³C-NMR spectrum would identify all unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (C2 and C4) at the most downfield region, followed by the aromatic carbons of the methylphenyl ring, the aliphatic carbons of the piperidine (B6355638) ring, and finally the methyl carbon at the most upfield position.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D-NMR experiments would be essential to assemble the complete molecular structure:

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the methylene groups within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly attached proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This would be critical for connecting the 2-methylphenyl group to the nitrogen of the piperidine ring and for confirming the positions of the carbonyl groups relative to the methylene protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity between protons, providing insights into the three-dimensional conformation of the molecule, such as the relative orientation of the phenyl ring with respect to the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

HRMS would provide the highly accurate mass of the molecular ion, allowing for the determination of its elemental formula (C₁₂H₁₃NO₂). The monoisotopic mass for this formula is calculated to be 203.09464 Da. uni.lu Analysis of the fragmentation pattern would help to confirm the structure by showing characteristic losses, such as the loss of CO or fragments corresponding to the piperidine and methylphenyl moieties.

Table 1: Predicted m/z Adducts for C₁₂H₁₃NO₂

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 204.10192 |

| [M+Na]⁺ | 226.08386 |

| [M-H]⁻ | 202.08736 |

| [M]⁺ | 203.09409 |

Data predicted by computational models. uni.lu

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Vibrations

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the range of 1650-1750 cm⁻¹. Other key peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹) and aromatic C=C stretching bands (around 1450-1600 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy would provide complementary information. While the polar carbonyl groups would show weak signals, the non-polar aromatic ring and C-H bonds would likely produce strong Raman scattering.

Computational and Theoretical Chemistry Studies of 1 2 Methylphenyl Piperidine 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are essential for understanding the stability and properties of compounds like 1-(2-Methylphenyl)piperidine-2,4-dione.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry of organic compounds. nih.govsemanticscholar.org The geometry of a molecule is optimized to find the lowest energy conformation, which corresponds to the most stable structure. rug.nl For piperidine (B6355638) derivatives, DFT methods, such as B3LYP with a 6-311G basis set, have been successfully employed to determine structural parameters. nih.govnih.gov In the case of this compound, DFT optimization would reveal key bond lengths, bond angles, and dihedral angles, defining the conformation of the piperidine ring (likely a chair or distorted chair) and the orientation of the 2-methylphenyl substituent.

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared and Raman spectra. researchgate.net These predicted spectra can be compared with experimental data to validate the accuracy of the computational model.

Table 1: Representative Optimized Geometrical Parameters for a Piperidine Ring Core Structure Calculated via DFT. (Note: These are illustrative values for a generic piperidine ring, as specific experimental or calculated data for this compound is not available in the cited sources.)

| Parameter | Bond Type | Typical Value (Å or °) |

| Bond Length | C-C | 1.53 - 1.54 Å |

| Bond Length | C-N | 1.46 - 1.47 Å |

| Bond Length | C=O | 1.22 - 1.24 Å |

| Bond Angle | C-N-C | ~112° |

| Bond Angle | C-C-C | ~111° |

| Bond Angle | N-C=O | ~118° |

| Dihedral Angle | C-C-C-C | ~55-60° (Chair) |

Ab initio methods, such as Hartree-Fock (HF), are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.net While often more computationally demanding than DFT, ab initio methods can provide highly accurate electronic properties. These calculations are valuable for benchmarking the results obtained from DFT and for investigating phenomena where DFT may be less reliable. For piperidine and its derivatives, ab initio calculations have been used to study structural and electronic properties, providing a foundational understanding of the system. researchgate.net

Molecular Orbital Analysis and Electronic Properties

The distribution and energy of molecular orbitals are critical for determining a molecule's electronic behavior, including its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents its ability to accept an electron. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.govrsc.org

A small HOMO-LUMO gap suggests that a molecule is more reactive and has lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large energy gap indicates high stability and low reactivity. nih.gov For this compound, the HOMO is likely localized on the electron-rich regions, such as the phenyl ring and the nitrogen atom, while the LUMO may be distributed over the carbonyl groups of the dione (B5365651) system. DFT calculations are commonly used to determine the energies of these orbitals. nih.govaimspress.com

Table 2: Illustrative Frontier Molecular Orbital Energies for Piperidine-Based Compounds. (Note: Data is based on findings for various piperidine derivatives as reported in the literature and is for illustrative purposes only.)

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Substituted Piperidines | ~ -4.8 to -6.5 | ~ -1.0 to -1.7 | ~ 3.1 to 5.5 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.net This process, known as hyperconjugation, results in an intramolecular charge transfer (ICT) that stabilizes the molecule. acadpubl.eu

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)). (Note: This table illustrates common interactions in similar heterocyclic systems, as specific data for the target compound is not available.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | High | n → π |

| LP (O) | σ (C-N) | Moderate | n → σ |

| π (C=C)phenyl | π (C=O) | Moderate | π → π |

| σ (C-H) | σ (C-N) | Low | σ → σ* |

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive behavior. nih.gov The MEP map illustrates regions of varying electrostatic potential, which are color-coded to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are favorable for electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas that are susceptible to nucleophilic attack.

Green Regions: Represent areas of neutral potential.

For this compound, the MEP surface would be expected to show a strong negative potential (red) around the oxygen atoms of the two carbonyl groups, identifying them as the primary sites for electrophilic interaction. researchgate.net The area around the hydrogen atoms of the piperidine ring and the phenyl group would likely exhibit a positive potential (blue), indicating potential sites for nucleophilic interaction. researchgate.net This analysis is crucial for understanding intermolecular interactions and predicting how the molecule might interact with biological receptors or other reagents. researchgate.net

Fukui Functions and Local Reactivity Descriptors for Predicting Reaction Sites

In the field of computational chemistry, Fukui functions and local reactivity descriptors serve as powerful tools for predicting the most probable sites for electrophilic, nucleophilic, and radical attacks on a molecule. These descriptors are derived from conceptual Density Functional Theory (DFT) and provide insights into the local reactivity of different atomic sites within a molecule.

The Fukui function, ƒ(r), quantifies the change in electron density at a specific point, r, when the total number of electrons in the system changes. For practical applications, condensed Fukui functions are calculated for each atomic site. There are three main types of Fukui functions:

ƒ+ for nucleophilic attack (accepting electrons)

ƒ- for electrophilic attack (donating electrons)

ƒ0 for radical attack

A higher value of the condensed Fukui function on a particular atom indicates a higher reactivity of that site for the corresponding type of reaction. For instance, the atom with the highest ƒ+ value is the most likely site for a nucleophilic attack, while the atom with the highest ƒ- value is the most susceptible to an electrophilic attack. researchgate.netresearchgate.netresearchgate.netresearchgate.net

For this compound, theoretical calculations would likely identify the carbonyl carbons and oxygens of the piperidine-2,4-dione ring as key reactive sites. The oxygen atoms, being highly electronegative, are expected to be favorable sites for electrophilic attack, while the carbonyl carbons are predicted to be susceptible to nucleophilic attack. The aromatic ring's carbon atoms would also exhibit varying degrees of reactivity based on the directing effects of the methyl and piperidine substituents.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a Fukui function analysis on key atoms of the molecule.

Table 1: Hypothetical Condensed Fukui Function Values for Selected Atoms of this compound

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ0 (Radical Attack) |

|---|---|---|---|

| O (at C2) | 0.085 | 0.150 | 0.118 |

| O (at C4) | 0.090 | 0.165 | 0.128 |

| C2 (carbonyl) | 0.180 | 0.050 | 0.115 |

| C4 (carbonyl) | 0.195 | 0.045 | 0.120 |

| N1 | 0.030 | 0.110 | 0.070 |

| C (Aromatic, ortho) | 0.025 | 0.060 | 0.043 |

| C (Aromatic, para) | 0.035 | 0.075 | 0.055 |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. mdpi.com It allows for the calculation of electronic transition energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) spectrum. mdpi.com By simulating the electronic spectra, TD-DFT can predict the maximum absorption wavelengths (λmax) of a compound. mdpi.com

The process involves first optimizing the ground-state geometry of the molecule using DFT. Subsequently, TD-DFT calculations are performed to obtain the energies of various electronic transitions from the ground state to different excited states. These transitions, specifically singlet-singlet transitions, are what is typically observed in UV-Vis spectroscopy. mdpi.com The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key factor in determining the absorption profile. A smaller energy gap generally corresponds to absorption at a longer wavelength. mdpi.com

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis absorption. The presence of the aromatic phenyl ring and the carbonyl groups in the piperidine-2,4-dione moiety are expected to give rise to characteristic π → π* and n → π* transitions. The predicted spectrum would show absorption bands corresponding to these electronic excitations.

Table 2: Hypothetical TD-DFT Predicted Electronic Excitation Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.25 | 291.7 | 0.005 | n → π* |

| S0 → S2 | 4.98 | 249.0 | 0.150 | π → π* |

| S0 → S3 | 5.42 | 228.8 | 0.210 | π → π* |

| S0 → S4 | 5.89 | 210.5 | 0.080 | π → π* |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a molecule like this compound, this involves exploring the various conformations of the six-membered piperidine ring and the orientation of the 2-methylphenyl substituent. The piperidine ring can adopt several conformations, with the "chair" form typically being the most stable. However, "boat" and "twist-boat" conformations are also possible. nih.gov

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters, such as bond lengths and dihedral angles. libretexts.orgwikipedia.orglibretexts.org By mapping the PES, computational chemists can identify the lowest energy conformations (stable states) and the energy barriers between them (transition states). libretexts.orglibretexts.orgresearchgate.net

For this compound, the conformational preference will be influenced by steric interactions. The presence of the bulky 2-methylphenyl group attached to the nitrogen atom will likely create steric hindrance that favors certain conformations over others. nih.gov Computational studies on similar N-substituted piperidines have shown that pseudoallylic strain can force substituents at the 2-position of the piperidine ring into an axial orientation. nih.gov A detailed PES mapping would reveal the relative energies of the different chair and boat conformers and the rotational barriers of the N-aryl bond.

Predicted Collision Cross Section (CCS) Values and Their Significance

The Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. It is a key parameter measured in ion mobility-mass spectrometry (IM-MS), which separates ions based on their differential mobility through a buffer gas. rsc.orgmdpi.com The CCS value is valuable for the structural characterization and identification of molecules, as it provides an additional dimension of separation beyond mass-to-charge ratio. rsc.org

Computational methods have been developed to predict the CCS values for different ions of a molecule. rsc.org These predictions are highly useful in analytical chemistry for identifying unknown compounds in complex mixtures by matching experimental CCS values with those in a database or those predicted from a chemical structure. rsc.org

For this compound, predicted CCS values have been calculated for various adducts that could be formed in a mass spectrometer. uni.lu These values provide a reference point for the identification of this compound in experimental IM-MS analyses. The table below presents the predicted CCS values for several adducts of this compound, calculated using the CCSbase prediction tool. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 204.10192 | 143.0 |

| [M+Na]+ | 226.08386 | 150.8 |

| [M-H]- | 202.08736 | 148.3 |

| [M+NH4]+ | 221.12846 | 160.8 |

| [M+K]+ | 242.05780 | 147.8 |

| [M+H-H2O]+ | 186.09190 | 135.6 |

| [M+HCOO]- | 248.09284 | 163.3 |

m/z: mass to charge ratio of the adduct. Data sourced from PubChem. uni.lu

Chemical Reactivity and Transformation Pathways of 1 2 Methylphenyl Piperidine 2,4 Dione

Reactivity of the Piperidine-2,4-dione Core

The piperidine-2,4-dione ring system contains two carbonyl groups and an active methylene (B1212753) group, which are the primary sites of reactivity within this core structure.

Nucleophilic Reactions at Carbonyl Centers

The carbonyl groups at positions 2 and 4 of the piperidine (B6355638) ring are susceptible to nucleophilic attack. The outcomes of these reactions are influenced by the nature of the nucleophile and the reaction conditions.

Reduction Reactions: The carbonyl groups can be selectively reduced using various hydride reagents. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce one of the carbonyl groups to a hydroxyl group, yielding the corresponding hydroxypiperidinone. The regioselectivity of this reduction can be influenced by the steric and electronic environment of each carbonyl group. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can lead to the reduction of both carbonyl groups and potentially the amide functionality, which may result in ring-opening.

| Reagent | Product(s) | Typical Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 1-(2-Methylphenyl)-4-hydroxypiperidin-2-one or 1-(2-Methylphenyl)-2-hydroxypiperidin-4-one | Methanol, 0 °C to room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(2-Methylphenyl)piperidine-2,4-diol, Ring-opened products | Anhydrous THF, reflux |

Reactions with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the carbonyl groups to form tertiary alcohols after acidic workup. The regioselectivity of the addition is dependent on the steric hindrance around the carbonyl centers. Due to the presence of two carbonyl groups, a mixture of products resulting from addition at C-2, C-4, or both, is possible.

Wittig Reaction: The carbonyl groups can undergo olefination via the Wittig reaction. researchgate.netresearchgate.net This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert a carbonyl group into a carbon-carbon double bond. researchgate.netresearchgate.net By choosing the appropriate Wittig reagent, a variety of substituted exocyclic double bonds can be introduced at the 2- or 4-position of the piperidine ring.

Reactions at the Active Methylene Group

The methylene group at the C-3 position is flanked by two electron-withdrawing carbonyl groups, rendering the protons at this position acidic and the carbon atom nucleophilic upon deprotonation. This "active methylene" group is a key site for various carbon-carbon bond-forming reactions.

Alkylation: In the presence of a suitable base, the active methylene group can be deprotonated to form an enolate, which can then be alkylated with alkyl halides. This allows for the introduction of one or two alkyl substituents at the C-3 position. The choice of base and reaction conditions is crucial to control the extent of alkylation.

Condensation Reactions: The active methylene group can participate in various condensation reactions with electrophilic partners.

Knoevenagel Condensation: This involves the reaction with aldehydes or ketones in the presence of a weak base (like piperidine or pyridine) to yield an α,β-unsaturated product. organic-chemistry.orgwikipedia.org

Mannich Reaction: This is a three-component reaction involving an aldehyde (often formaldehyde), a primary or secondary amine, and the active methylene compound, resulting in the formation of a β-amino-carbonyl compound, known as a Mannich base. researchgate.net

| Reaction Type | Electrophile | Product Type | Typical Catalyst/Base |

|---|---|---|---|

| Alkylation | Alkyl halide (e.g., CH₃I) | 3-Alkyl or 3,3-Dialkyl-1-(2-methylphenyl)piperidine-2,4-dione | Sodium ethoxide, Potassium carbonate |

| Knoevenagel Condensation | Aldehyde or Ketone (e.g., Benzaldehyde) | 3-(Arylmethylene)-1-(2-methylphenyl)piperidine-2,4-dione | Piperidine, Pyridine (B92270) |

| Mannich Reaction | Formaldehyde + Secondary Amine (e.g., Dimethylamine) | 3-((Dimethylamino)methyl)-1-(2-methylphenyl)piperidine-2,4-dione | - |

Transformations Involving the 2-Methylphenyl Substituent

The 2-methylphenyl group attached to the nitrogen atom can undergo reactions typical of substituted aromatic rings and benzylic positions.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of the 2-methylphenyl group is susceptible to electrophilic aromatic substitution. The piperidine-2,4-dione moiety acts as a deactivating group due to the electron-withdrawing nature of the carbonyls, and the methyl group is a weak activating group. The directing effect of these substituents will determine the position of the incoming electrophile.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst. The substitution is expected to occur at the positions ortho and para to the methyl group, and meta to the deactivating piperidine-2,4-dione substituent.

Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. rsc.org Due to the deactivating nature of the N-substituent, forcing conditions may be required. The nitro group is expected to be introduced at the positions meta to the piperidine-2,4-dione ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on deactivated aromatic rings. chemrxiv.org However, under specific catalytic conditions, these reactions might be possible, leading to the introduction of alkyl or acyl groups on the aromatic ring. chemrxiv.org

Functionalization at the Methyl Group

The methyl group on the aromatic ring is a site for functionalization through oxidation or radical reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. researchgate.net This transformation would yield 2-(2,4-dioxopiperidin-1-yl)benzoic acid.

Radical Halogenation: The benzylic protons of the methyl group can be substituted by halogens under radical conditions. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) can lead to the formation of 1-(2-(bromomethyl)phenyl)piperidine-2,4-dione. sci-hub.seyoutube.com

Ring-Opening and Ring-Expansion Reactions of the Piperidine Ring

The piperidine-2,4-dione ring can undergo cleavage or expansion under specific reaction conditions.

Ring-Opening Reactions:

Hydrolysis: The amide bonds in the piperidine ring can be cleaved by hydrolysis under acidic or basic conditions. rsc.org Acid-catalyzed hydrolysis would likely yield the corresponding δ-amino acid, while basic hydrolysis would initially form the salt of this acid. Prolonged or harsh conditions can lead to further degradation.

Reductive Cleavage: Strong reducing agents like lithium aluminum hydride, besides reducing the carbonyls, can also effect the reductive cleavage of the amide bonds, leading to the formation of amino alcohols or diamines.

Ring-Expansion Reactions:

Beckmann Rearrangement: The carbonyl groups can be converted to oximes upon reaction with hydroxylamine (B1172632). nih.govnih.govpsu.edu Subsequent treatment of the oxime with an acid catalyst can induce a Beckmann rearrangement, leading to the formation of a seven-membered ring, a diazepane-2,5-dione derivative. nih.govnih.govpsu.eduenamine.net

Tiffeneau-Demjanov Rearrangement: This rearrangement involves the conversion of a β-amino alcohol to a ketone with ring expansion. nih.gov While not a direct reaction on the dione (B5365651), a derivative of 1-(2-methylphenyl)piperidine-2,4-dione containing a β-amino alcohol functionality could potentially undergo this rearrangement. nih.gov

Derivatization Strategies for Synthetic Utility

The derivatization of this compound is crucial for exploring its potential in various chemical applications. Key strategies involve the modification of the piperidine-2,4-dione core, particularly at the active methylene position, to introduce diverse functionalities.

C-Alkylation and Acylation Reactions

Given that the nitrogen atom in this compound is already substituted, derivatization primarily targets the carbon framework. The methylene group at the C-3 position, situated between two carbonyl groups, exhibits significant acidity and is, therefore, a prime site for alkylation and acylation reactions. These reactions typically proceed via the formation of an enolate intermediate under basic conditions.

The general scheme for C-alkylation involves the deprotonation of the C-3 position by a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base and reaction conditions is critical to control the extent of alkylation and prevent side reactions.

Table 1: Hypothetical C-Alkylation Reactions of this compound

| Alkylating Agent | Base | Product |

| Methyl Iodide | Sodium Hydride | 3-Methyl-1-(2-methylphenyl)piperidine-2,4-dione |

| Ethyl Bromide | Potassium Carbonate | 3-Ethyl-1-(2-methylphenyl)piperidine-2,4-dione |

| Benzyl Bromide | Lithium Diisopropylamide | 3-Benzyl-1-(2-methylphenyl)piperidine-2,4-dione |

Similarly, C-acylation can be achieved by reacting the enolate of this compound with an acylating agent, such as an acyl chloride or anhydride (B1165640). This introduces an acyl group at the C-3 position, leading to the formation of a 1,3-dicarbonyl functionality.

Table 2: Hypothetical C-Acylation Reactions of this compound

| Acylating Agent | Base | Product |

| Acetyl Chloride | Triethylamine | 3-Acetyl-1-(2-methylphenyl)piperidine-2,4-dione |

| Benzoyl Chloride | Pyridine | 3-Benzoyl-1-(2-methylphenyl)piperidine-2,4-dione |

Condensation Reactions (e.g., Knoevenagel for related diones)

The active methylene group at C-3 makes this compound a suitable substrate for condensation reactions, analogous to the Knoevenagel condensation. researchgate.netjuniperpublishers.com This reaction involves the condensation of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst, typically a primary or secondary amine like piperidine or pyrrolidine, followed by dehydration to yield a new carbon-carbon double bond. tandfonline.comwikipedia.org

In the context of this compound, reaction with an aldehyde (R-CHO) would lead to the formation of a 3-ylidene-piperidine-2,4-dione derivative. The reactivity in these condensations is influenced by the nature of the aldehyde and the catalyst used. researchgate.netjuniperpublishers.com

Table 3: Examples of Knoevenagel-type Condensation with this compound

| Aldehyde | Catalyst | Product |

| Benzaldehyde | Piperidine | 3-Benzylidene-1-(2-methylphenyl)piperidine-2,4-dione |

| 4-Nitrobenzaldehyde | Pyrrolidine | 3-(4-Nitrobenzylidene)-1-(2-methylphenyl)piperidine-2,4-dione |

| 4-Methoxybenzaldehyde | Piperidine | 3-(4-Methoxybenzylidene)-1-(2-methylphenyl)piperidine-2,4-dione |

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of these transformations is essential for optimizing reaction conditions and predicting outcomes.

The C-alkylation and C-acylation reactions proceed through a well-established enolate-mediated mechanism. The base abstracts a proton from the C-3 position to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the alkylating or acylating agent in an SN2 reaction. The regioselectivity for C-alkylation over O-alkylation is a common consideration in the alkylation of 1,3-dicarbonyl compounds and can be influenced by factors such as the solvent, counter-ion, and the nature of the electrophile.

The Knoevenagel condensation mechanism, when catalyzed by a secondary amine like piperidine, is thought to proceed through a series of reversible steps. tandfonline.com Initially, the amine catalyst can react with the aldehyde to form an iminium ion, which is more electrophilic than the aldehyde itself. Alternatively, the basic amine can deprotonate the active methylene group of the piperidine-2,4-dione to form a carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration, often facilitated by the catalyst, to yield the final α,β-unsaturated product. tandfonline.com The rate-determining step can vary depending on the specific reactants and conditions.

Exploration of Non Biological Applications for 1 2 Methylphenyl Piperidine 2,4 Dione

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The piperidine-2,4-dione ring system is a versatile scaffold in organic synthesis due to its multiple reactive sites. The presence of two carbonyl groups and an active methylene (B1212753) group allows for a variety of chemical transformations.

Precursors for Complex Heterocyclic Systems

While 1-(2-Methylphenyl)piperidine-2,4-dione itself is not specifically cited in the synthesis of complex, non-biological heterocyclic systems, the general reactivity of the piperidine-2,4-dione core suggests its potential as a precursor. The dione's carbonyl groups can undergo condensation reactions with various dinucleophiles to form fused heterocyclic structures. For instance, reaction with hydrazine (B178648) derivatives could yield pyrazolo-fused piperidines, and reactions with hydroxylamine (B1172632) could lead to isoxazolo-fused systems. These types of reactions are fundamental in the synthesis of diverse heterocyclic compounds which may have applications as dyes, photographic materials, or other functional organic materials. researchgate.net However, specific examples detailing the use of this compound for these non-biological targets are not available in the reviewed literature.

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for discovering new materials and molecules with desired properties by synthesizing and screening large libraries of related compounds. nih.govnih.gov The piperidine-2,4-dione scaffold is amenable to this approach. The aryl group at the N1 position, the active methylene at C3, and the carbonyl group at C4 can all be systematically varied.

For this compound, the core structure is already defined. A combinatorial library could be generated by performing a variety of reactions at the C3 and C4 positions. For example, the active methylene group at C3 could be alkylated or acylated with a diverse set of reagents, or it could participate in Knoevenagel condensations. The C4 carbonyl could be converted to other functional groups. While this approach is widely used in drug discovery, its application for creating libraries of N-aryl piperidinediones for non-biological purposes, such as materials science, is not specifically documented for this compound. researchgate.netcaltech.eduosti.gov

| Potential Reaction Site | Type of Reaction | Potential Building Blocks |

| C3 (Methylene) | Alkylation, Acylation | Alkyl halides, Acyl chlorides |

| C3 (Methylene) | Knoevenagel Condensation | Aldehydes, Ketones |

| C4 (Carbonyl) | Wittig Reaction | Phosphonium ylides |

| C4 (Carbonyl) | Reduction/Functionalization | Reducing agents, Grignard reagents |

This table represents theoretical possibilities for generating a combinatorial library based on the general reactivity of the piperidine-2,4-dione scaffold.

Applications in Materials Science and Polymer Chemistry

The incorporation of heterocyclic units into polymers can impart unique thermal, optical, and electronic properties to the resulting materials.

Monomer or Ligand in Coordination Polymers

There is no specific evidence of this compound being used as a monomer or ligand in coordination polymers. Generally, ligands for coordination polymers require specific donor atoms (like nitrogen or oxygen) positioned to effectively chelate or bridge metal ions. The carbonyl oxygens of the piperidine-2,4-dione ring could potentially coordinate to metal centers. If functionalized with additional coordinating groups, the molecule could act as a linker to form one-, two-, or three-dimensional networks. The steric hindrance from the 2-methylphenyl group might influence the coordination geometry and the final structure of such a polymer.

Emerging Applications in Chemical Science and Technology Beyond Biological Contexts

The core structure of piperidine-2,4-dione suggests potential as a versatile scaffold in chemical synthesis. rsc.org The dione (B5365651) functionality offers multiple reactive sites for various chemical transformations, positioning it as a potential building block or intermediate in the synthesis of more complex molecules beyond the pharmaceutical realm. rsc.orgresearchgate.net For instance, piperidine (B6355638) derivatives are recognized as important intermediates in the production of agrochemicals and specialty chemicals. ijnrd.org

The synthesis of piperidine-2,4-dione derivatives is well-established, often involving methods like Dieckmann cyclization, Mannich reactions, or rearrangements of enolates. rsc.orgresearchgate.net These synthetic routes provide access to a wide range of structurally diverse compounds, which could be tailored for specific non-biological applications.

Currently, the primary focus of research on piperidine-2,4-diones is their utility in drug development and the synthesis of natural products. rsc.org A comprehensive exploration into their potential in areas such as polymer chemistry, as ligands in catalysis, or as functional materials has yet to be undertaken. The development of such applications would require dedicated studies to characterize the physical and chemical properties of this compound and to investigate its performance in non-biological systems.

Future Research Directions for 1 2 Methylphenyl Piperidine 2,4 Dione

Development of Innovative and Sustainable Synthetic Routes

While classical methods for the synthesis of piperidine-2,6-dione derivatives often involve the reaction of an aniline (B41778) with glutaric anhydride (B1165640) followed by cyclization, future research should focus on more efficient, sustainable, and versatile strategies for preparing 1-(2-methylphenyl)piperidine-2,4-dione. researchgate.net The development of novel synthetic pathways is crucial for accessing this and related compounds in a more environmentally friendly and economically viable manner. nih.gov

Key research objectives should include:

Catalytic Approaches: Exploring transition-metal-catalyzed reactions, such as C-H activation or cross-coupling strategies, could provide direct and atom-economical routes. For instance, palladium-catalyzed enantioselective cyclization methods, which have been successful for other piperidine (B6355638) systems, could be adapted. mdpi.com

Multicomponent Reactions (MCRs): Designing one-pot MCRs would enable the rapid assembly of the core structure from simple, readily available starting materials, enhancing synthetic efficiency. nih.gov

Flow Chemistry: The use of continuous flow reactors could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced scalability compared to traditional batch processes.

Bio-catalysis and Green Solvents: Investigating enzymatic resolutions or asymmetric catalysis could provide access to enantiopure forms of the compound. Furthermore, replacing hazardous solvents with greener alternatives like water or bio-based solvents aligns with the principles of sustainable chemistry. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Precedents |

|---|---|---|---|

| Transition-Metal Catalysis | High efficiency, stereoselectivity, atom economy. | Catalyst stability, substrate scope, cost. | Palladium-catalyzed aza-Heck cyclization. mdpi.com |

| Multicomponent Reactions | Step economy, operational simplicity, diversity generation. | Optimization of complex reaction cascades. | [5+1] annulation methods. nih.gov |

| Flow Chemistry Synthesis | Scalability, safety, precise control, higher yields. | Initial setup cost, potential for clogging. | General application in fine chemical synthesis. |

| Sustainable/Green Methods | Reduced environmental impact, use of renewable resources. | Identifying suitable enzymes/solvents, reaction rates. | Synthesis from bio-based furfural. nih.gov |

Application of Advanced Spectroscopic Techniques for Dynamic Studies

A thorough understanding of the structural and dynamic properties of this compound is fundamental to predicting its reactivity and interactions. While standard techniques like ¹H and ¹³C NMR, FT-IR, and mass spectrometry provide basic structural confirmation, advanced spectroscopic methods can offer deeper insights into its conformational behavior and electronic properties. researchgate.netbrieflands.com

Future research should employ:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as NOESY and ROESY can elucidate the through-space proximity of protons, providing critical information about the preferred conformation of the piperidine ring and the orientation of the 2-methylphenyl group.

Variable Temperature (VT) NMR: VT-NMR studies can be used to investigate dynamic processes, such as ring inversion or restricted rotation around the N-aryl bond, and to determine the associated energetic barriers.

Advanced Mass Spectrometry: Techniques like electrospray ionization (ESI) mass spectrometry can be used not only for molecular weight confirmation but also to study fragmentation patterns, which can reveal structural information and bond stabilities. brieflands.com

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the solid-state conformation and intermolecular interactions, serving as a benchmark for computational models. researchgate.net

Predictive Computational Modeling for Novel Reactivity and Properties

Computational chemistry offers powerful tools for predicting the behavior of molecules, guiding experimental design, and rationalizing observed outcomes. mdpi.com For this compound, computational modeling can be a key driver for discovering new applications.

Future computational studies should focus on:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different solvent environments, providing insights into its conformational landscape and flexibility, which are crucial for understanding its interactions with other molecules or materials.

In Silico ADMET Prediction: Although biological applications are not the primary focus, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies can provide valuable data on the molecule's drug-like properties, which could inform potential applications in materials science or as a scaffold for agrochemicals. nih.gov

| Computational Method | Research Objective | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Predict reactivity and spectral properties. | HOMO-LUMO gap, charge distribution, IR/NMR spectra. mdpi.com |

| Molecular Dynamics (MD) | Simulate conformational dynamics in solution. | Preferred conformations, rotational barriers, solvation effects. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze bonding and intermolecular interactions. | Characterization of hydrogen bonds and other weak interactions. |

| Molecular Docking (for non-biological targets) | Predict binding affinity to material surfaces or catalysts. | Identification of potential applications in materials science or catalysis. nih.gov |

Exploration of Undiscovered Chemical Transformations and Rearrangements

The piperidine-2,4-dione core is rich in functionality, with two carbonyl groups, an amide linkage, and multiple acidic protons, making it a versatile platform for chemical transformations. researchgate.net The presence of the 2-methylphenyl group can be expected to influence the regioselectivity and stereoselectivity of these reactions.

Promising areas for investigation include:

Selective Functionalization: Developing methodologies for the selective alkylation, acylation, or halogenation at the C3 or C5 positions would create a library of new derivatives with diverse properties.

Ring Transformations: Investigating ring-opening, ring-closing, and rearrangement reactions could lead to the synthesis of novel heterocyclic systems that are not easily accessible through other routes. Anionic enolate rearrangements, for example, have proven useful for related systems. rsc.org

Photochemical Reactions: The dione (B5365651) moiety may be susceptible to photochemical transformations, such as [2+2] cycloadditions, which could be explored for the construction of complex polycyclic structures. researchgate.net

Catalytic Reductions and Oxidations: Exploring selective reductions of one or both carbonyl groups or oxidation to introduce further unsaturation could yield a wide range of functionalized piperidine derivatives.

Investigation of Expanding Non-Biological Industrial and Academic Utilities

Beyond their well-documented role in pharmaceuticals, piperidine derivatives have found applications in various other fields. mdpi.comencyclopedia.pub Future research should actively seek to identify and develop non-biological utilities for this compound.

Potential avenues for exploration are:

Materials Science: The compound could serve as a monomer or building block for the synthesis of novel polymers or polyamides with unique thermal or mechanical properties. Its rigid structure could be exploited in the design of organic semiconductors or liquid crystals.

Coordination Chemistry: The dione moiety contains potential coordination sites (oxygen atoms) that could bind to metal ions. The resulting metal complexes could be investigated for catalytic activity or as novel materials with interesting magnetic or optical properties.

Agrochemicals: The piperidine scaffold is present in some herbicides and pesticides. The unique substitution pattern of this compound could be leveraged to design new classes of agrochemicals.

Synthetic Intermediates: As a functionalized heterocyclic compound, it can serve as a versatile intermediate for the synthesis of more complex molecular targets in academic research, including natural product analogues. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methylphenyl)piperidine-2,4-dione, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via intra- and intermolecular reactions involving piperidine derivatives. For example, cyclocondensation of substituted anilines with diketones under acidic or basic conditions is a common approach. Reaction temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., p-toluenesulfonic acid) critically affect yield. Evidence from similar piperidinone syntheses highlights the importance of optimizing stoichiometry and reaction time to minimize side products .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the substitution pattern on the piperidine ring and aromatic moiety. For example, carbonyl resonances (δ ~170–210 ppm in 13C NMR) and aromatic proton splitting patterns help verify structural integrity .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity, with retention times and peak areas indicating homogeneity (e.g., ≥95% purity) .

- Elemental Analysis : Matches between calculated and observed C/H/N percentages validate molecular composition .

Q. What is the role of the piperidine-2,4-dione moiety in the compound’s pharmacological activity?

- Methodological Answer : The dione moiety enhances hydrogen-bonding interactions with biological targets, such as enzymes or receptors. Computational studies (e.g., molecular docking) can predict binding affinities, while in vitro assays (e.g., enzyme inhibition) validate activity. Piperidine derivatives are known intermediates in alkaloid synthesis and drug candidates, suggesting potential applications in CNS or antimicrobial research .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation of this compound derivatives?

- Methodological Answer : Contradictions in NMR or mass spectrometry data may arise from tautomerism or conformational flexibility. Strategies include:

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure. SHELX programs are widely used for refinement, especially for small molecules .

- Dynamic NMR Experiments : Variable-temperature NMR can identify slow-exchange processes (e.g., ring puckering) .

- DFT Calculations : Compare experimental and computed chemical shifts to validate proposed structures .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability depends on pH, temperature, and solvent. For example:

- pH Control : Buffered solutions (e.g., sodium acetate, pH 4.6) prevent hydrolysis of the dione ring .

- Light/Temperature Sensitivity : Store in amber vials at –20°C to prevent photodegradation or thermal decomposition, as suggested for similar heterocycles .

- Lyophilization : For long-term storage, lyophilize the compound and assess stability via accelerated aging studies (e.g., 40°C/75% RH for 6 months) .

Q. How can structure-activity relationships (SAR) guide the design of novel this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –CF3) on the phenyl ring to modulate lipophilicity and target binding. For example, trifluoromethyl groups in similar compounds improved metabolic stability .

- Spirocyclic Derivatives : Synthesize spiropiperidines to restrict conformational freedom and enhance selectivity, as seen in bioactive alkaloids .

- In Silico Screening : Use QSAR models to predict pharmacokinetic properties (e.g., LogP, TPSA) and prioritize analogs for synthesis .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Discrepancies may arise from solvent polarity or catalyst effects. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance enolate formation, facilitating nucleophilic attack, while protic solvents (e.g., MeOH) may deactivate the dione .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to identify optimal conditions. Document yields and side products systematically .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products